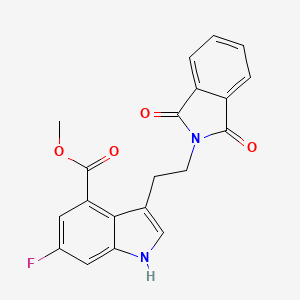

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate

Description

IUPAC Naming Conventions and Substituent Prioritization

The systematic IUPAC name methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate (CAS: 1408282-25-6) reflects its complex polycyclic architecture. The parent structure is the 1H-indole system, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring. Substituent prioritization follows IUPAC rules:

- Position 4 : A methyl ester group (carboxylate ), denoted as 4-carboxylate.

- Position 6 : A fluorine atom (6-fluoro).

- Position 3 : A 2-(1,3-dioxoisoindolin-2-yl)ethyl chain, which includes a phthalimide derivative (1,3-dioxoisoindoline) linked via an ethyl bridge.

The numbering of the indole core begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise. The phthalimide moiety (1,3-dioxoisoindoline) is named as a substituent, prioritizing the imide functional group over the ethyl linker.

Functional Group Analysis

Indole Core

The indole scaffold contributes aromaticity and π-electron density, enabling electrophilic substitution at positions 2, 3, and 5. The fluorine at position 6 exerts an electron-withdrawing effect, directing further reactivity toward electron-rich regions.

Dioxoisoindoline Moiety

The 1,3-dioxoisoindoline (phthalimide derivative) is a cyclic imide characterized by two ketone groups at positions 1 and 3. This moiety enhances thermal stability and participates in hydrogen bonding via its carbonyl groups.

Ester Group

The methyl ester at position 4 is hydrolytically labile under acidic or basic conditions, potentially yielding the corresponding carboxylic acid. This group also influences the compound’s lipophilicity, as evidenced by its LogP value of 2.87.

Table 2: Functional Group Contributions

| Functional Group | Role | Reactivity Example |

|---|---|---|

| Indole | Aromatic core | Electrophilic substitution at C3 |

| Phthalimide | Electron-deficient cyclic imide | Hydrogen bond acceptor |

| Methyl Ester | Lipophilicity enhancer | Hydrolysis to carboxylic acid |

Properties

IUPAC Name |

methyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6-fluoro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4/c1-27-20(26)15-8-12(21)9-16-17(15)11(10-22-16)6-7-23-18(24)13-4-2-3-5-14(13)19(23)25/h2-5,8-10,22H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFASSIQWTSNOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate reveals two key disconnections:

- Indole Core Formation : The 6-fluoro-1H-indole-4-carboxylate backbone can be derived from cyclization of a substituted phenylhydrazine with a ketone or via transition-metal-catalyzed coupling reactions.

- Side Chain Introduction : The 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl) group is introduced through alkylation or nucleophilic substitution, leveraging the reactivity of the indole’s 3-position.

Synthetic Routes

Route 1: Alkylation of Preformed Indole Core

Synthesis of Methyl 6-Fluoro-1H-indole-4-carboxylate

The indole core is synthesized via Fischer indolization using 4-fluoro-phenylhydrazine and ethyl pyruvate under acidic conditions (HCl/EtOH, reflux, 12 h). The resulting 6-fluoro-1H-indole-4-carboxylic acid is esterified with methanol and sulfuric acid (H2SO4, 65°C, 6 h) to yield the methyl ester.

Alkylation at the 3-Position

The indole’s 3-position is deprotonated with NaH in anhydrous DMF (0°C, 30 min), followed by reaction with 2-bromoethylphthalimide (1.2 eq) at 80°C for 8 h. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to obtain the target compound in 62–68% yield.

Key Conditions

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Yield | 62–68% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Characterization and Analytical Data

Chemical Reactions Analysis

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate. For instance:

- In vitro Studies : Various derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating potent antimicrobial properties .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.008 | Bacillus cereus |

This data suggests that modifications to the core structure can enhance antimicrobial efficacy, making this compound a candidate for further development in treating bacterial infections.

Anticancer Potential

The structural framework of this compound positions it as a potential anticancer agent. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions including:

- Ugi Reaction : Utilized to construct complex scaffolds efficiently with minimal purification steps.

This approach allows for the generation of diverse libraries of derivatives, facilitating the exploration of structure–activity relationships (SAR) .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development. Studies focusing on its interaction with biological targets such as enzymes or receptors can provide insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation, which are critical in the context of cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Key Compounds for Comparison:

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Core Structure: 5-Fluoroindole with a carboxamide group at position 2. Substituents: Benzophenone moiety at the carboxamide nitrogen. Key Differences:

- Fluorine at position 5 (vs. 6 in the target compound).

- Carboxamide group (vs. methyl ester) at position 2.

- Lack of dioxoisoindolinyl group.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

- Core Structure : Acrylate ester with a dioxoisoindolinylmethyl group.

- Substituents : 3,4-Dimethoxyphenyl and dioxoisoindolinyl groups.

- Key Differences :

- Acrylate backbone (vs. indole core).

- Methoxy substituents on the phenyl ring (vs. fluorine on indole).

Ethyl-5-fluoroindole-2-carboxylate Derivatives

- Core Structure : 5-Fluoroindole with ethyl ester at position 2.

- Key Differences :

- Fluorine at position 5 (vs. 6).

- Ethyl ester (vs. methyl ester) at position 2 (vs. 4 in the target).

Physicochemical and Spectroscopic Properties

Notes:

- The methyl ester at position 4 (vs. carboxamide at position 2 in Compound 3) introduces distinct steric and electronic effects, influencing solubility and metabolic stability.

- The dioxoisoindolinyl ethyl group in the target compound could enhance π-π stacking or hydrogen bonding compared to benzophenone or methoxy substituents in analogs .

Crystallographic and Intermolecular Interactions

- The dioxoisoindolinyl group in the target compound may promote C-H···O hydrogen bonding and π-π stacking , as seen in structurally related compounds (e.g., C(8) chains in ’s benzodioxole derivative) .

- Software such as SHELXL and ORTEP () are critical for resolving such interactions in crystallographic studies .

Biological Activity

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate (CAS: 1408282-25-6) is a complex organic compound belonging to the class of indole derivatives. It exhibits significant potential in various biological applications, particularly in medicinal chemistry due to its unique structural features, including a methyl ester group, a fluoro substituent, and an isoindolinone moiety. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is C20H15FN2O4, with a molecular weight of 366.35 g/mol. The compound's structure can be represented as:

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. A study evaluated the effects of various indole derivatives on cancer cell lines, demonstrating that certain derivatives possess significant cytotoxic effects against human cancer cells.

Table 1: Cytotoxicity of Related Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 10.0 |

| This compound | A549 | TBD |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. A study reported that certain indole derivatives exhibited inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| Compound C | E. coli | 32 |

| Compound D | S. aureus | 16 |

| This compound | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors which play crucial roles in cell signaling pathways related to cancer proliferation.

- Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of indole derivatives on lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as E. coli and S. aureus. The preliminary findings suggested a notable inhibition zone compared to control groups.

Q & A

Q. Experimental Validation :

- Perform Hammett analysis to quantify electronic effects.

- Compare reaction rates with non-fluorinated analogs in SNAr reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stability data?

Methodological Answer:

- Data Triangulation : Cross-reference conditions (e.g., solvent purity, inert atmosphere use). For example, moisture-sensitive intermediates may degrade if stored above -20°C .

- Reproducibility Protocols :

- Use controlled synthesis (e.g., flow reactors to minimize human error) .

- Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks; monitor via HPLC) .

Case Study :

If yields vary for phthalimide coupling:

Test anhydrous vs. hydrated sodium acetate.

Optimize reaction time (3 vs. 5 hours) via DoE .

Advanced: What strategies are recommended for functionalizing the 1,3-dioxoisoindolin-2-yl moiety?

Methodological Answer:

- Reductive Amination : Use NaBH₃CN to reduce the phthalimide group to a primary amine, enabling further derivatization (e.g., peptide coupling) .

- Photocatalyzed Modifications : Employ Ru(bpy)₃²⁺ under blue light to generate radicals for C–H functionalization .

- Stability Note : The dioxoisoindolinyl group is prone to hydrolysis in basic conditions; maintain pH <8 during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.